10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
Properties
Molecular Formula |
C22H18O4 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C22H18O4/c1-24-14-8-6-13(7-9-14)19-12-25-20-11-21-17(10-18(19)20)15-4-2-3-5-16(15)22(23)26-21/h6-12H,2-5H2,1H3 |
InChI Key |
DQOUUXGTYRFGFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
Stepwise Cyclization via Phenolic Precursors
A classical route begins with 2,4-dihydroxyacetophenone, which undergoes iodination to introduce a halogen handle for subsequent coupling. In a representative procedure:
-
Vilsmeier-Haack formylation of 2,4-dihydroxy-5-iodoacetophenone yields 5-iodo-2,4-dihydroxybenzaldehyde.
-
Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) in the presence of and forms a benzofuran intermediate.
-
Cyclocondensation with 4-methoxyphenylmagnesium bromide under anhydrous conditions introduces the aryl group, followed by hydrogenation to saturate the chromenone ring.
This method achieves moderate yields (45–60%) but requires stringent anhydrous conditions and costly palladium catalysts.
Aldol Condensation and Ring-Closing Strategies
An alternative approach uses 1,3-cyclohexanedione and methyl cyanoacetate:
-
Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate forms an α,β-unsaturated nitrile.
-
Michael addition with 1,3-cyclohexanedione in aqueous ethanol yields a tetrahydrobenzopyran precursor.
-
Oxidative cyclization using or generates the chromenone core, with the 4-methoxyphenyl group introduced via a Suzuki coupling step.
Modern Catalytic and Microwave-Assisted Methods
One-Pot Multicomponent Reactions
A catalyst-free, microwave-assisted protocol adapted from tetrahydrobenzopyran synthesis demonstrates scalability:
-
Reactants : 4-Methoxybenzaldehyde (1.2 equiv), methyl cyanoacetate (1.0 equiv), 1,3-cyclohexanedione (1.0 equiv).
-
Conditions : Water solvent, microwave irradiation (150 W, 150°C, 10 min).
-
Yield : 89–92% after recrystallization.
This method eliminates toxic solvents and reduces reaction time from hours to minutes, though chromenone formation requires a post-reduction step.
Palladium-Catalyzed Domino Reactions
Building on furochromone synthesis, a domino Sonogashira-cyclization sequence achieves higher regiocontrol:
-
Coupling : 5-Iodo-2,4-dimethoxybenzaldehyde reacts with 4-methoxyphenylacetylene using and .
-
In situ cyclization : The alkyne intermediate undergoes base-mediated heteroannulation to form the benzofuran ring.
-
Hydrogenation : Catalytic hydrogenation () saturates the chromenone system.
| Step | Conditions | Yield (%) |
|---|---|---|
| Sonogashira coupling | DMF, 80°C, 3 h | 78 |
| Heteroannulation | KOH, EtOH, reflux, 2 h | 85 |
| Hydrogenation | 10% Pd/C, H₂, 50 psi, 6 h | 91 |
Comparative Analysis of Synthetic Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise cyclization | High purity | Costly catalysts, long steps | 45–60 |
| Microwave-assisted | Fast, eco-friendly | Requires post-modification | 89–92 |
| Domino catalysis | Excellent regiocontrol | Sensitive to oxygen/moisture | 78–91 |
The microwave-assisted route offers the best balance of efficiency and sustainability, while domino catalysis ensures precise stereochemistry for pharmaceutical applications.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors optimize the domino catalysis method:
Chemical Reactions Analysis
Types of Reactions
10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is with a molecular weight of approximately 320.35 g/mol. The compound features a complex structure that includes a benzofuran moiety and a chromene derivative.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new derivatives with enhanced properties.
Biology
The biological activity of this compound has garnered attention for its potential therapeutic effects. Research indicates that its derivatives may exhibit:
- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit key pro-inflammatory cytokines and modulate inflammatory pathways.
- Anticancer Potential : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines.
Medicine
The therapeutic applications of this compound are being explored in drug discovery and development. Its potential to exhibit anti-inflammatory and anticancer properties makes it a candidate for further investigation in clinical settings.
Industry
In industrial applications, it could be utilized in the development of new materials or as a precursor in various chemical processes due to its unique chemical properties.
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of several derivatives related to this compound using DPPH and ABTS assays. The findings indicated that certain derivatives exhibited high scavenging activities comparable to standard antioxidants such as ascorbic acid. The IC50 values for some derivatives ranged from 25 to 50 µM.
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model assessing acute inflammation induced by carrageenan in rats, administration of a related chromeno compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may possess anti-inflammatory mechanisms worthy of further exploration.
Mechanism of Action
The mechanism of action for 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Furanocoumarin Derivatives
The compound’s structural analogs differ primarily in substituent groups, saturation patterns, and heteroatom arrangements. Below is a comparative analysis:
Table 1: Substituent and Saturation Effects on Key Properties
Key Observations :
- Substituent Polarity : The 4-methoxyphenyl group (target compound) confers moderate polarity compared to halogenated (e.g., 4-fluorophenyl , 2,6-dichlorophenyl ) or bulky aryl groups (naphthalen-2-yl ). This impacts solubility and HPLC retention times.
- Thermal Stability : Dihydro analogs (e.g., 6,7-dihydro derivatives ) exhibit higher melting points (143–145°C) than the target compound (data unavailable), likely due to increased crystallinity from partial saturation.
Spectral and Analytical Data Comparison
Table 2: Spectral Signatures of Selected Analogs
Insights :
- Carbonyl Stretching : All analogs show strong IR absorption near 1700 cm⁻¹, consistent with the chromen-5-one carbonyl group .
- Aromatic Proton Signals : The 4-methoxyphenyl group in the target compound would likely produce a singlet near δ 3.8 ppm (OCH3) and multiplet signals for aromatic protons (δ 6.8–7.5 ppm), similar to its 3-methoxyphenyl analog .
Biological Activity
10-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one (CAS Number: 374757-17-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer and anti-inflammatory activities, as well as its safety profile.
The molecular formula of the compound is with a molecular weight of approximately 346.38 g/mol. The compound features a complex polycyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18O4 |
| Molecular Weight | 346.38 g/mol |
| CAS Number | 374757-17-2 |
Anticancer Activity
Research indicates that derivatives of the compound exhibit significant anticancer properties. A study evaluated various compounds for their antiproliferative effects against several cancer cell lines, including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). Notably, compounds related to this compound demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin.
| Cell Line | Compound IC50 (μmol/mL) | Doxorubicin IC50 (μmol/mL) |
|---|---|---|
| A-549 | 0.04 - 0.08 | 0.04 |
| MCF7 | Moderate activity | 0.06 |
| HCT-116 | 0.02 - 0.08 | 0.06 |
These findings suggest that the compound has potential as an anticancer agent due to its ability to inhibit cell proliferation effectively.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has been studied for anti-inflammatory effects. It was shown to exhibit greater anti-inflammatory activity than curcumin in various assays. The specific mechanisms of action are still under investigation but may involve inhibition of pro-inflammatory cytokines and pathways.
Case Studies
-
Study on DPPH Radical Scavenging Activity :
- The compound was tested for its ability to scavenge DPPH radicals, which is indicative of antioxidant activity. Results showed moderate scavenging activity compared to ascorbic acid at concentrations of 100 µg/mL.
-
In Vivo Studies :
- Animal models have been utilized to assess the therapeutic potential of this compound in inflammatory diseases and cancer progression. Preliminary results indicate promising outcomes in reducing tumor size and inflammation markers.
Safety Profile
The safety data sheet indicates that the compound may cause skin and eye irritation upon contact and should be handled with care. Specific target organ toxicity has been noted with single exposure, particularly affecting the respiratory system.
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 10-(4-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one?
- Answer : The compound belongs to the furochromone class, characterized by a fused furan and chromenone system. Key structural markers include the methoxyphenyl substituent at position 10 and the tetrahydrobenzo ring. For characterization:
- NMR : Use - and -NMR to identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl signals (δ ~170–180 ppm) .
- HRMS : Confirm molecular weight (e.g., CHO with exact mass 316.1052) using high-resolution mass spectrometry .
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions .
Q. How can researchers isolate this compound from natural sources, and what are the challenges in purification?
- Answer : The compound may be isolated from plants in the Ammi or Eranthis genera using:
- Solvent extraction : Methanol or ethanol for polar constituents, followed by partitioning with ethyl acetate .
- Chromatography : Column chromatography (silica gel, eluting with hexane:EtOAc gradients) and HPLC (C18 columns, acetonitrile:water mobile phase) for purity >95% .
- Challenges : Co-elution with structurally similar furochromones (e.g., visnagin or khellin derivatives) requires optimized solvent systems .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Answer : Prioritize assays aligned with known furochromone activities:
- Antioxidant : DPPH/ABTS radical scavenging assays (IC values vs. ascorbic acid) .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with IC thresholds <50 μM .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioavailability for in vivo studies?
- Answer : Strategies include:
- Derivatization : Introduce hydroxyl or glycosyl groups to improve water solubility (e.g., khellol glucoside analogs) .
- Prodrug design : Acetylate methoxy groups to enhance membrane permeability, with enzymatic hydrolysis in vivo .
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to increase plasma half-life .
Q. What computational methods are effective for studying its structure-activity relationship (SAR) in enzyme inhibition?
- Answer : Combine:
- Molecular docking : Use AutoDock Vina to predict binding to targets like malate dehydrogenase (Ki values correlate with IC) .
- MD simulations : Analyze stability of ligand-enzyme complexes (RMSD <2 Å over 100 ns) .
- QSAR models : Develop regression models using descriptors like logP and polar surface area to optimize inhibitory potency .
Q. How do contradictory reports on its pharmacological effects (e.g., pro-oxidant vs. antioxidant) arise, and how can they be resolved?
- Answer : Contradictions may stem from:
- Dose dependency : Low concentrations (1–10 μM) show antioxidant effects, while higher doses (>50 μM) induce ROS via mitochondrial disruption .
- Assay conditions : Varying pH or redox buffers (e.g., presence of Fe) alter outcomes. Standardize protocols using validated cell lines (e.g., RAW264.7 macrophages) .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Answer :
- HPLC-DAD/MS : Monitor hydrolytic degradation (e.g., cleavage of methoxy groups) under accelerated conditions (40°C/75% RH) .
- Forced degradation : Expose to UV light, acidic/alkaline media, and oxidants (HO) to identify major degradation pathways .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
